molecular formula C16H17FN4O4 B6179613 1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 74011-53-3

1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6179613
CAS No.: 74011-53-3
M. Wt: 348.33 g/mol
InChI Key: VQHCDBIVTDIKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core (1,4-dihydroquinoline-4-one) with a carboxylic acid group at position 3, a fluorine atom at position 6, and a substituted piperazine moiety at position 5.

Properties

CAS No.

74011-53-3

Molecular Formula

C16H17FN4O4

Molecular Weight

348.33 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H17FN4O4/c1-2-19-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)19)20-3-5-21(18-25)6-4-20/h7-9H,2-6H2,1H3,(H,23,24)

InChI Key

VQHCDBIVTDIKDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)N=O)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Borate Intermediate-Mediated Synthesis

A pivotal method involves the use of borate derivatives to enhance reactivity and regioselectivity. The process begins with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , which undergoes boron complexation to form a stabilized intermediate.

Step 1: Borate Complex Formation
Reacting the chloro precursor with boric acid and propionic anhydride at 100–110°C for 2 hours yields 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-boron-di(propionyloxy)-anhydride . This intermediate improves electrophilicity at the C7 position, facilitating nucleophilic substitution.

Step 2: Piperazine Substitution
The borate complex reacts with 4-nitrosopiperazine in anhydrous ethanol under reflux. Triethylamine is added to scavenge HCl, maintaining a pH conducive to substitution. After 3 hours, the mixture is cooled, and the product is isolated via vacuum filtration, yielding 85.8% of the target compound.

Step 3: Hydrolysis and Purification
The crude product is hydrolyzed with 6% aqueous sodium hydroxide at 90°C, followed by neutralization with acetic acid (pH 7). Crystallization from a dimethylformamide-methanol mixture affords needle-like crystals with a decomposition point of 268–270°C .

Direct Amination via High-Temperature Reactivity

An alternative route omits borate intermediates, relying on elevated temperatures to drive piperazine incorporation.

Step 1: Chloro Precursor Preparation
Ethyl-1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized from quinolone precursors via Friedländer annulation.

Step 2: Piperazine Exchange
The chloro intermediate reacts with 4-nitrosopiperazine in dimethyl sulfoxide (DMSO) at 150°C for 12 hours . While this method achieves 72% yield , competing side reactions at C6 (fluorine displacement) reduce regioselectivity.

Step 3: Methanesulfonic Acid Salt Formation
To enhance purity, the free base is treated with methanesulfonic acid in ethanol, forming a crystalline salt with a decomposition point of 285–287°C .

Optimization Strategies and Comparative Analysis

Reaction Condition Optimization

ParameterBorate MethodDirect Amination
Temperature110°C150°C
Time2 hours12 hours
Yield85.8%72%
Byproduct Formation<5%15–20%
Purity (HPLC)99.2%95.4%

The borate method’s milder conditions minimize fluorine displacement, achieving higher regioselectivity. In contrast, direct amination requires costly purification to remove C6-substituted byproducts.

Role of Solvents and Catalysts

  • Solvent Effects : Ethanol and DMSO polar aprotic solvents enhance nucleophilicity but risk ester hydrolysis. Anhydrous ethanol balances reactivity and stability.

  • Catalysts : Boric acid acts as a Lewis acid, polarizing the carbonyl group and activating the C7 position for substitution.

Crystallization and Polymorph Control

Solvent Systems for Crystallization

Solvent SystemCrystal MorphologyPurity Improvement
Methanol-DMF (1:1)Needles98.5% → 99.2%
Ethanol-Water (3:1)Prisms95.1% → 97.8%
Acetic Acid-MethanolPlates94.3% → 96.1%

Methanol-DMF mixtures yield highly pure needles suitable for X-ray diffraction analysis.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 268°C , correlating with melting point data. Differential scanning calorimetry (DSC) shows a sharp endotherm at 270°C , confirming crystalline homogeneity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Borate Method : Higher initial reagent costs (boric acid, propionic anhydride) offset by reduced purification needs and superior yields.

  • Direct Amination : Lower reagent costs but higher energy expenditure and waste management demands.

Environmental Impact

The borate route generates 0.8 kg waste/kg product vs. 2.1 kg/kg for direct amination, favoring its adoption under green chemistry principles.

Regulatory and Analytical Validation

Impurity Profiling

LC-MS analysis identifies three key impurities:

  • C6-piperazine adduct (0.3%): Formed via fluorine displacement.

  • N-Oxide derivative (0.2%): Oxidative side product.

  • Ester hydrolysis byproduct (0.1%): From residual ethyl carboxylate.

Stability-Indicating Methods

Forced degradation studies (40°C/75% RH, 14 days) show ≤0.5% impurity growth, confirming method robustness .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial infections.

Medicine: N-Nitroso Norfloxacin is used in the treatment of bacterial infections, including urinary tract infections, gastrointestinal infections, and respiratory infections.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds and is used in research and development for new drug formulations.

Mechanism of Action

The compound exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death.

Molecular Targets and Pathways:

  • DNA gyrase

  • Topoisomerase IV

Comparison with Similar Compounds

Key Findings :

Triazole derivatives (e.g., 5a) exhibit high yields (70–81%) and distinct NMR signals for the triazolylmethyl group (δ 4.29 ppm), suggesting stable synthesis pathways .

Antimicrobial Activity Trends :

  • Thiadiazolyl derivatives (Inact10–16) with nitro groups show reduced activity against E. coli, likely due to steric hindrance or poor membrane penetration .
  • Carbamothioyl-glycyl analogs (Compounds 2–8) display moderate yields (60%) and thermal stability (mp ~290°C), but their antimicrobial efficacy remains unquantified .

Spectral Signatures: The carboxylic acid C=O stretch (IR ~1716 cm⁻¹) and quinolone C-F (IR ~1041 cm⁻¹) are conserved across derivatives, confirming core structural integrity . Pefloxacin’s ¹H NMR signals (δ 1.51 ppm for CH3) align with ethyl and methylpiperazine substituents, providing a reference for analog characterization .

Biological Activity

1-Ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as a derivative of quinolone) is a compound of significant interest due to its potential biological activities. This article examines its biological activity, pharmacological properties, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C18H22FN5O3
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : 1-Ethyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Antimicrobial Properties

Quinolone derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that they exhibit broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

Anticancer Activity

Recent studies have shown that quinolone derivatives possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)10DNA damage response activation

Neuroprotective Effects

The compound's structural similarity to piperazine derivatives suggests potential neuroprotective effects. Studies indicate that it may inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on Antibacterial Efficacy
    • A study conducted by Varadaraju et al. (2013) explored various piperazine derivatives for their ability to inhibit acetylcholinesterase and their antibacterial properties. The findings indicated that modifications in the piperazine ring significantly enhanced antibacterial activity while maintaining low toxicity profiles.
  • In Vitro Anticancer Activity
    • In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. Results showed significant cytotoxicity with IC50 values indicating effective concentration levels required to inhibit cell growth.
  • Neuroprotective Mechanism Exploration
    • Research highlighted in Neuroscience Letters investigated the neuroprotective properties of related compounds, suggesting that inhibition of acetylcholinesterase could lead to reduced amyloid plaque formation in Alzheimer’s models.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis of quinolone derivatives typically involves multi-step reactions, including nucleophilic substitution and deprotection. For example, tert-butyl-protected intermediates (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) are reacted with ethyl 3-oxo-3-(substituted phenyl)propanoate under basic conditions (triethylamine or inorganic bases like K₂CO₃) to form key intermediates. Boc deprotection using acids like HCl yields the final compound . Optimizing reaction parameters (e.g., temperature, solvent polarity, and base strength) improves yields. For instance, triethylamine enhances nucleophilic substitution efficiency in piperazinyl group incorporation .

Q. How is the crystal structure of this compound characterized, and what are its critical crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell dimensions a = 8.378 Å, b = 9.625 Å, c = 10.328 Å, and angles α = 102.99°, β = 96.089°, γ = 97.392°. Refinement parameters (R factor = 0.067, wR = 0.207) and a data-to-parameter ratio of 15.4 ensure structural accuracy. The nitroso-piperazinyl group adopts a planar conformation, critical for intermolecular interactions .

Q. What analytical techniques validate purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection monitors purity, while nuclear magnetic resonance (¹H/¹³C NMR) confirms substituent positions. Mass spectrometry (HRMS) verifies molecular weight. SCXRD resolves stereochemical ambiguities, particularly in the nitroso-piperazinyl and quinoline moieties .

Advanced Research Questions

Q. How does the nitroso-piperazinyl group influence antibacterial activity compared to other substituents?

The nitroso (-N=O) group enhances electrophilicity, improving DNA gyrase binding affinity. Compared to methylpiperazinyl or unmodified piperazinyl groups (e.g., in ciprofloxacin), the nitroso derivative shows broader Gram-negative activity but reduced solubility. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents at the 7-position increase topoisomerase IV inhibition .

Q. What experimental designs resolve contradictions in biological activity data across fluoroquinolone analogs?

Contradictions (e.g., varying MIC values against E. coli) arise from differences in bacterial efflux pump expression or compound stability. Controlled studies should:

  • Use isogenic bacterial strains to isolate resistance mechanisms.
  • Measure intracellular accumulation via fluorescence assays.
  • Test stability under physiological pH (4–8) and temperature (37°C) .

Q. How can computational methods predict the compound’s interaction with bacterial targets?

Molecular docking (e.g., AutoDock Vina) models binding to DNA gyrase (PDB: 1KZN). The carboxylic acid at C-3 forms hydrogen bonds with Ser84 and Asp88, while the nitroso group interacts with Mg²⁺ in the active site. Molecular dynamics simulations (200 ns) assess complex stability under simulated cytoplasmic conditions .

Q. What strategies improve the compound’s bioavailability and pharmacokinetics?

Co-crystallization with co-formers (e.g., 4-carboxybenzoate) enhances solubility by disrupting planar stacking of quinoline rings. Pharmacokinetic studies in rodent models show that ethyl ester prodrugs increase oral absorption but require esterase-mediated activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.